molecular formula C14H24Cl2N2O6S2 B14503732 1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] CAS No. 63210-39-9

1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]

Cat. No.: B14503732
CAS No.: 63210-39-9
M. Wt: 451.4 g/mol
InChI Key: DELOVTHQNCKHHD-UHFFFAOYSA-N
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Description

1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two 3-(2-chloroethanesulfonyl)propan-1-one groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] typically involves the reaction of piperazine with 3-(2-chloroethanesulfonyl)propan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis-amino derivative, while oxidation can produce sulfonic acid derivatives.

Scientific Research Applications

1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] exerts its effects involves the interaction of its sulfonyl groups with target molecules. These interactions can lead to the modification of biological pathways, such as enzyme inhibition or receptor binding. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is unique due to the presence of both the piperazine ring and the sulfonyl groups. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

63210-39-9

Molecular Formula

C14H24Cl2N2O6S2

Molecular Weight

451.4 g/mol

IUPAC Name

3-(2-chloroethylsulfonyl)-1-[4-[3-(2-chloroethylsulfonyl)propanoyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H24Cl2N2O6S2/c15-3-11-25(21,22)9-1-13(19)17-5-7-18(8-6-17)14(20)2-10-26(23,24)12-4-16/h1-12H2

InChI Key

DELOVTHQNCKHHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)CCCl)C(=O)CCS(=O)(=O)CCCl

Origin of Product

United States

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